2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The presence of multiple functional groups, including a triazole ring, a chlorophenyl group, and a tetrahydroisoquinoline moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 2-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-methanol
Uniqueness
2-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c24-19-9-3-4-10-20(19)29-22(17-8-5-12-25-14-17)21(26-27-29)23(30)28-13-11-16-6-1-2-7-18(16)15-28/h1-10,12,14H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQARJVDJMRFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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